![molecular formula C16H16O3 B142457 Benzyl Benzyloxyacetate CAS No. 30379-54-5](/img/structure/B142457.png)
Benzyl Benzyloxyacetate
Overview
Description
Benzyl benzyloxyacetate is not directly mentioned in the provided papers, but it is related to the fragrance ingredient benzyl acetate, which is part of the aryl alkyl alcohol simple acid esters (AAASAE) group. These compounds are typically used in the fragrance industry and are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid .
Synthesis Analysis
The synthesis of benzyl benzyloxyacetate-like compounds involves various catalytic and chemical processes. For instance, the synthesis of benzylic ethers, which are structurally related to benzyl benzyloxyacetate, can be achieved through the oxidation of benzylic C-H bonds using a chiral phosphine-catalyzed coupling of alkynoates and alcohols . Another method includes the mix-and-heat benzylation of alcohols using a stable pyridinium salt to convert alcohols into benzyl ethers . Additionally, the cross-coupling of benzylic acetates with arylboronic acids can transform benzylic alcohols to diarylmethanes, which is a related reaction .
Molecular Structure Analysis
While the molecular structure of benzyl benzyloxyacetate is not directly discussed, the structure of related compounds such as benzo[1,2-b:4,5-b']dichalcogenophenes has been characterized by single-crystal X-ray analysis, showing a completely planar molecular structure . The conformation of peptides with benzyloxy carbonyl groups has also been analyzed, revealing the presence of intramolecular hydrogen bonds and beta-turn conformations .
Chemical Reactions Analysis
Chemical reactions involving benzyl benzyloxyacetate-like compounds include the catalytic enantioselective carboligation of aromatic aldehydes with acetaldehyde derivatives, leading to products with high yields and enantiomeric excess . The Rh/Co relay catalyzed C-H functionalization/annulation is another reaction that constructs complex scaffolds with quaternary centers, which is relevant to the synthesis of benzyl benzyloxyacetate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl acetate, a related compound to benzyl benzyloxyacetate, include its role as a fragrance ingredient and its toxicological profile, which has been extensively studied. The data evaluated for benzyl acetate includes physical properties, acute toxicity, skin irritation, and other health-related effects . The physicochemical properties of structurally related compounds have been elucidated by cyclic voltammetry and UV-vis spectra, providing insights into their electrochemical and optical characteristics .
Scientific Research Applications
1. Chemical Synthesis and Safer Alternatives
Benzyl benzyloxyacetate is integral in the field of chemical synthesis. An efficient method for preparing benzyloxyacetic acids, of which benzyl benzyloxyacetate is a derivative, involves the reaction of chloroacetic acid with benzyl alcohol. This method, described by Linn et al. (2008), provides a safer alternative to using pyrophoric bases like sodium hydride, thus enhancing safety in chemical synthesis processes (Linn, Kuethe, Peng, & Yasuda, 2008).
2. Tissue Engineering and Biomedical Applications
Benzyl benzyloxyacetate derivatives, particularly in the form of esterified hyaluronic acid (HA), have found significant applications in tissue engineering and regenerative medicine. Abatangelo et al. (2020) discuss the role of HA derivatives in various medical fields, including ophthalmology, skin remodeling, and cancer therapy. The esterification of HA with benzyl alcohol, for example, allows the production of water-insoluble polymers useful in wound-covering and as scaffolds in tissue engineering (Abatangelo, Vindigni, Avruscio, Pandis, & Brun, 2020).
3. Analytical and Environmental Studies
In the environmental and analytical spheres, benzyl benzyloxyacetate derivatives like benzyl alcohol are investigated for their absorption kinetics and potential as local anesthetics (Wilson & Martin, 1999). Such studies contribute to understanding the environmental impact and human exposure levels of these compounds (Wilson & Martin, 1999).
Safety And Hazards
Benzyl Benzyloxyacetate warrants specific safety protocols. While it’s not classified as a severely hazardous compound, exposure to large amounts or prolonged exposure may cause skin and eye irritation . Adequate safety gear such as gloves, protective clothing, and eye protection are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
benzyl 2-phenylmethoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPVWBOETWMIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302773 | |
Record name | Benzyl Benzyloxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Benzyloxyacetate | |
CAS RN |
30379-54-5 | |
Record name | NSC153413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl Benzyloxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.